molecular formula C₃₁H₅₀O₂ B032994 Stigmasterol acetate CAS No. 4651-48-3

Stigmasterol acetate

Cat. No.: B032994
CAS No.: 4651-48-3
M. Wt: 454.7 g/mol
InChI Key: IZEUIYYDWBKERE-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stigmasterol acetate is a key acetylated derivative of the plant sterol stigmasterol, serving as a critical biochemical precursor and intermediate in organic synthesis. Its primary research value lies in its utility as a versatile starting material for the semi-synthesis of a wide range of steroid hormones, including progesterone and other corticoids, due to the strategic modification of the 3-beta hydroxyl group which enhances its stability and reactivity for subsequent chemical transformations. Researchers extensively utilize this compound in metabolic studies to investigate the biosynthesis of sterols in plants and their role in membrane fluidity and function. Furthermore, it is a valuable intermediate in the synthetic pathways of Vitamin D3 and other secosteroids. The mechanism of action for its precursor, stigmasterol, involves integration into cellular membranes, influencing their permeability and rigidity, and serving as a signaling molecule precursor. By studying this compound, scientists can probe the metabolic pathways and enzymatic processes involved in sterol metabolism, providing crucial insights for pharmaceutical development, agricultural science, and nutritional biochemistry. This compound is presented with high chemical purity to ensure reproducibility and reliability in advanced laboratory settings.

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-11,20-21,23,25-29H,8,12-19H2,1-7H3/b10-9+/t21-,23-,25+,26+,27-,28+,29+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEUIYYDWBKERE-ZRODXFKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315192
Record name Stigmasterol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4651-48-3
Record name Stigmasterol acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4651-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stigmasterol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stigmasterol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stigmasta-5,22-dien-3-β-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STIGMASTERYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5M1K7SCX9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Classical Acetylation with Acetic Anhydride

The most straightforward method involves reacting stigmasterol with acetic anhydride under catalytic or stoichiometric conditions. In a representative procedure, stigmasterol (0.739 g, 1.79 mmol) was dissolved in pyridine (0.14 mL) and acetic anhydride (6 mL) at room temperature for 24 hours. After quenching with water, the mixture was extracted with dichloromethane (DCM), washed with HCl, and purified via column chromatography (n-hexane:ethyl acetate, 98:2). This yielded stigmasterol acetate at 97% purity with a melting point of 138–140°C.

Key advantages include high reproducibility and scalability. However, excess pyridine necessitates thorough acid washing to avoid residual contamination.

Optimized Catalytic Approaches

Alternative protocols replace pyridine with potassium acetate (50 g) in acetic acid (1 L) and acetic anhydride (300 mL) under reflux. This method, applied to 900 g of soy bean sterols, achieved partial acetylation but required subsequent bromination and oxidation steps to isolate this compound. The final yield after crystallization from methyl ethyl ketone was 10–15%.

Isolation of this compound from Plant Sources

Bromination-Oxidation Strategy

A patented isolation method begins with acetylating crude soy bean sterols, followed by bromination (450 g Br₂ in ethylene chloride at 16–17°C) and oxidation with chromic acid (1850 g CrO₃ in H₂O/H₂SO₄). Dehalogenation using zinc dust and extraction with ether/alcohol yielded crystalline this compound. This approach prioritizes selectivity over yield, effectively separating this compound from sitosterol and other sterols.

Solvent Crystallization Techniques

After acetylation, fractional crystallization from methanol or methyl ethyl ketone enhances purity. For example, concentrating an ether extract (4 L) with methanol (2 L) precipitated this compound at 64°C, yielding a product with a melting point of 130–140°C after one crystallization.

Purification and Analytical Characterization

Chromatographic Purification

Column chromatography using silica gel and n-hexane:DCM gradients (9:1 to 5:5 v/v) effectively resolves this compound from plant extracts. TLC analysis (Rf = 0.110–0.231) guides fraction collection, ensuring minimal co-elution with sitosterol or other contaminants.

Spectroscopic Validation

1H-NMR spectra confirm acetylation by the presence of a singlet at δ 2.05 ppm (3H, OAc) and the absence of the C3-OH proton. APCI mass spectrometry identifies the molecular ion peak at m/z 284 ([M+H]⁺), consistent with a molecular weight of 283 g/mol.

Comparative Analysis of Methods

Table 1: Yield and Purity Across Preparation Methods

MethodStarting MaterialYield (%)Purity (%)Melting Point (°C)Source
Direct AcetylationPure Stigmasterol97>99138–140
Bromination-OxidationSoy Bean Sterols10–1595130–141
Catalytic AcetylationSoy Bean Sterols1980N/A

Table 2: Reagent Systems and Conditions

MethodReagentsTemperature (°C)Time (h)
Direct AcetylationAcetic Anhydride, Pyridine2524
Bromination-OxidationBr₂, CrO₃, H₂SO₄, Zn16–204–6
Catalytic AcetylationAcetic Anhydride, KCH₃CO₂100 (reflux)2

Challenges and Optimizations

Impurity Management

Early methods suffered from low yields (19%) due to ethyl acetate contamination, detectable via 1H-NMR. Switching to methanol crystallization reduced impurities, as evidenced by sharp melting points (141°C) .

Chemical Reactions Analysis

Oxidation Reactions and Epoxidation

Stigmasterol acetate undergoes oxidation at its double bonds (C5-C6 and C22-C23), forming epoxides and oxiranes:

Reaction Type Conditions Products Biological Relevance References
EpoxidationPeracid (e.g., mCPBA) or enzymaticC5-C6 and C22-C23 epoxides (e.g., 6β,22α-diepoxystigmasteryl acetate)Cytotoxicity studies in phytosterol oxidation products (POPs)
Photo-oxidationUV light, singlet oxygenHydroperoxides at C7 and C24Linked to oxidative stress in membranes
  • Stereoselectivity : Epoxidation at C22-C23 produces diastereoisomeric oxiranes (e.g., 22R,23S and 22S,23R configurations) .
  • Characterization : Oxidation products are analyzed via NMR, LC-MS, and vibrational circular dichroism (VCD) for absolute configuration determination .

Acetylation and Esterification

The acetyl group at C3-OH is pivotal for modifying solubility and bioactivity:

  • Synthesis :
    • Stigmasterol + acetic anhydride → this compound (catalyzed by acid/base) .
    • Yield : >95% under anhydrous conditions .
  • Deacetylation : Hydrolysis with NaOH/EtOH regenerates stigmasterol .

Hydrolysis and Saponification

The ester bond in this compound is susceptible to alkaline hydrolysis:

  • Reaction : Stigmasterol acetate+NaOHStigmasterol+Sodium acetate\text{this compound}+\text{NaOH}\rightarrow \text{Stigmasterol}+\text{Sodium acetate}
  • Conditions : 1M NaOH in ethanol, reflux (70°C, 2 hours) .
  • Applications : Regeneration of free stigmasterol for pharmacological studies .

Pharmacological Derivatization

This compound serves as a precursor for semi-synthetic derivatives:

  • Sulfation : Introduces sulfate groups at C3 for enhanced water solubility .
  • Glycosylation : Attaches sugar moieties (e.g., glucuronides) to improve bioavailability .

Scientific Research Applications

Chemical Properties and Structure

Stigmasterol acetate (C31H50O2) is a plant-derived sterol that exhibits both lipid-soluble and water-soluble characteristics. Its structure includes a tetracyclic triterpene framework, which contributes to its biological activities. The acetate group enhances its solubility and bioavailability, making it a valuable compound in various applications .

Pharmacological Applications

This compound has been extensively studied for its pharmacological properties, including:

1. Anticancer Activity

  • This compound has demonstrated significant anticancer effects in various studies. It inhibits cancer cell proliferation by inducing apoptosis and disrupting critical signaling pathways such as Akt/mTOR and JAK/STAT in gastric and ovarian cancers. For instance, research indicates that this compound promotes caspase-3 activity while downregulating anti-apoptotic proteins like Bcl-2 in breast cancer cells .
  • Molecular docking studies have shown that this compound exhibits high binding affinity to Poly [ADP-ribose] polymerase-1 (PARP-1), suggesting its potential as a therapeutic agent for cancer treatment .

2. Anti-Diabetic Effects

  • Recent studies have highlighted the anti-diabetic properties of this compound. It has been shown to inhibit α-amylase activity, reducing blood glucose levels significantly in diabetic animal models. In one study, stigmasterol isolated from Morinda citrifolia fruit demonstrated an IC50 value of 10.29 µg/ml against human α-amylase .
  • The compound also exhibits insulin-sensitizing effects, which could be beneficial for managing type 2 diabetes .

3. Neuroprotective Properties

  • This compound has shown promise in neuroprotection by regulating oxidative stress and inflammation in neuronal cells. Its ability to inhibit acetylcholinesterase activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

4. Antimicrobial Activity

  • The compound exhibits antimicrobial properties against various pathogens, making it a candidate for food preservation and safety. Its application in the food industry is being explored to prevent microbial growth and prolong shelf life .

Table: Summary of Pharmacological Effects of this compound

Application Effect Mechanism Reference
AnticancerInhibits cell proliferationInduces apoptosis; disrupts Akt/mTOR and JAK/STAT pathways
Anti-DiabeticReduces blood glucose levelsInhibits α-amylase activity
NeuroprotectiveProtects neuronal cellsRegulates oxidative stress; inhibits acetylcholinesterase
AntimicrobialInhibits microbial growthInteracts with microbial membranes

Case Studies

Case Study 1: Gastric Cancer Treatment
A study conducted by Zhao et al. investigated the effects of stigmasterol on gastric cancer cell lines (SGC-7901 and MGC-803). Results showed that stigmasterol treatment significantly inhibited cell viability and induced apoptosis through the inhibition of the Akt/mTOR pathway .

Case Study 2: Diabetes Management
In another study involving diabetic mice, stigmasterol isolated from Morinda citrifolia fruit reduced blood sugar levels by 43% compared to control groups. This highlights its potential use as an anti-diabetic agent .

Mechanism of Action

Stigmasterol acetate exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Physical Properties :

  • Melting Point : 138–140°C (synthesized) .
  • Isolation : Commonly extracted from ethyl acetate fractions of plant materials (e.g., Citrus aurantifolia peels, Bunium bulbocastanum seeds) using column chromatography and recrystallization .
  • Synthesis : Prepared via acetylation of stigmasterol using acetic anhydride or peracid-mediated epoxidation for derivatives .

Natural Occurrence : Identified in diverse plant species, including Persicaria hydropiper roots, Johrenia paucijuga, and Cliona sp. marine sponges, often alongside β-sitosterol and other sterols .

Structural and Physical Properties
Compound Core Structure Functional Groups Melting Point (°C) Key References
Stigmasterol acetate Sterol nucleus + C22-C23 double bond C3-acetylated hydroxyl 138–140
Stigmasterol Same nucleus Free C3 hydroxyl 134–136
β-Sitosterol acetate Sterol nucleus (no C22-C23 double bond) C3-acetylated hydroxyl Not reported
Ergosterol acetate Ergostane skeleton (C7-C8 double bond) C3-acetylated hydroxyl Not reported

Key Differences :

  • This compound’s C22-C23 double bond distinguishes it from β-sitosterol acetate.
  • Ergosterol acetate has a distinct ergostane skeleton with a C7-C8 double bond, absent in stigmasterol derivatives .
Anti-Inflammatory Effects
  • TNF-α Inhibition: Stigmasterol: At 25 µM, inhibits TNF-α production in macrophages comparably to β-sitosterol but more effectively than ergosterol or campesterol . Ergosterol acetate: Weakest inhibition, requiring 200 µM for significant effects .
Antimicrobial Activity
  • Stigmasterol : Active against bacteria (e.g., Staphylococcus aureus) and fungi at 10–50 µg/mL .
Phagocytosis Inhibition
  • Stigmasterol : Requires 100 µM to inhibit phagocytosis in macrophages, weaker than β-sitosterol (25 µM) .
  • Ergosterol acetate : Active at 50 µM, similar to ergosterol but less potent than β-sitosterol .
Chemical Reactivity and Derivatives
Analytical Identification
  • GC-MS : this compound is identified by characteristic peaks at m/z 394 (M⁺) and 255 (sterol nucleus) .
  • NMR : Distinct signals include δ 4.6 ppm (C3 acetyl proton) and δ 5.3 ppm (C22-C23 double bond) .

Biological Activity

Stigmasterol acetate, a derivative of stigmasterol, is a phytosterol that has garnered attention for its diverse biological activities. This article provides an overview of the biological effects of this compound, focusing on its antidiabetic, anticancer, and neuroprotective properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its chemical structure, which includes a double bond and a hydroxyl group similar to that of cholesterol. Its molecular formula is C28H46O2C_{28}H_{46}O_2, and it is soluble in organic solvents but has limited solubility in water. This compound is primarily derived from plant sources such as soybeans, noni fruit, and various medicinal herbs.

Antidiabetic Activity

Recent studies have highlighted the potential of this compound in managing diabetes through its inhibitory effects on α-amylase, an enzyme involved in carbohydrate digestion.

  • Inhibition of α-Amylase : An in vitro study demonstrated that stigmasterol isolated from Morinda citrifolia exhibited potent inhibitory activity against human α-amylase with an IC50 value of 10.29 µg/ml. This was compared to other extracts and acarbose, a standard antidiabetic drug, showing significant potential for development as an anti-diabetic agent .
  • Animal Studies : Further research indicated that stigmasterol from various plant sources reduced fasting blood glucose levels in diabetic rats, suggesting its effectiveness in lowering blood sugar levels through mechanisms such as enhancing GLUT4 translocation .
Study SourceMethodologyKey Findings
Morinda citrifoliaIn vitro assayIC50 = 10.29 µg/ml for α-amylase inhibition
Glycine maxRat modelWeak GLUT4 translocation activity observed
Pseuderanthemum palatiferumRat modelExhibited hypoglycemic effects

Anticancer Properties

This compound has been investigated for its anticancer effects in various types of cancer cells.

  • Mechanism of Action : A study on lung adenocarcinoma (LUAD) cells revealed that stigmasterol induces cell cycle arrest and promotes apoptosis by modulating cyclin proteins and activating pro-apoptotic pathways .
  • Cell Viability : In vitro experiments showed that stigmasterol significantly inhibited the viability of cancer cells, affecting energy metabolism and reducing colony formation .
  • Ovarian Cancer : Stigmasterol has been shown to induce apoptosis in ovarian cancer cells by increasing reactive oxygen species (ROS) production and altering mitochondrial function .
Cancer TypeMechanismResult
Lung CancerCell cycle arrestReduced viability in NCI-H1975 cells
Ovarian CancerApoptosis inductionIncreased ROS and altered mitochondrial function

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in the context of oxidative stress and neurodegenerative diseases.

  • Oxidative Stress Reduction : Stigmasterol has been found to enhance the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress .
  • Neuroprotection Against Excitotoxicity : Research indicated that stigmasterol alleviates excitotoxicity and DNA damage in neuronal cells, demonstrating its potential for preventing neurodegeneration .

Q & A

Q. What are the standard methods for isolating stigmasterol acetate from plant material?

this compound is typically isolated via solvent extraction and chromatographic techniques. Common solvents include ethyl acetate, ethanol, and n-hexane, which effectively extract sterols from plant matrices. For example, sequential fractionation of Congea tomentosa stem extract using ethyl acetate yielded stigmasterol, confirmed via NMR and mass spectrometry . Column chromatography with silica gel is often employed for purification, followed by crystallization in ethanol for further refinement .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are critical. NMR (¹H and ¹³C) identifies functional groups and stereochemistry, while GC-MS quantifies purity and detects co-eluting compounds. For instance, β-amyrin and stigmasterol in Congea tomentosa were distinguished via MS fragmentation patterns and NMR chemical shifts . High-Performance Thin-Layer Chromatography (HPTLC) with toluene:ethyl acetate:methanol (8:1.5:0.5) mobile phase and a calibration range of 400–3600 μg/spot can validate purity .

Q. How is the purity of this compound validated in phytochemical studies?

Purity is assessed using HPTLC with a retention factor (Rf) of 0.56 ± 0.04 and UV detection at 580 nm. Calibration curves aligned with International Council for Harmonisation (ICH) guidelines ensure reproducibility. Additionally, melting point analysis (167–169°C) and absence of impurities in NMR spectra serve as secondary validations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported antimicrobial efficacy of this compound across studies?

Variability often arises from differences in microbial strains, compound purity, and assay methods. For example, agar well diffusion (qualitative) and micro-dilution (quantitative) methods yield distinct MIC values . Standardizing protocols (e.g., CLSI guidelines), using reference strains, and reporting purity levels (≥95% via HPTLC) can mitigate inconsistencies. Comparative studies should also control for solvent effects, as ethyl acetate extracts may show higher activity than hexane-based ones .

Q. What experimental considerations are critical when designing in silico studies to evaluate this compound's bioactivity?

Molecular docking requires validated protein structures (e.g., androgen receptor for antifertility studies) and appropriate controls (e.g., methyltrienolone). Stability analyses via Molecular Dynamics (MD) simulations should report root-mean-square deviation (RMSD) and fluctuation (RMSF) values. In a study, stigmasterol showed a binding affinity of -5.4 kcal/mol, comparable to controls, and greater complex stability than cyproterone acetate . Use software like AutoDock Vina and GROMACS, and validate findings with in vitro assays.

Q. What synthetic modifications enhance this compound's stability for pharmacological applications?

Bromination (e.g., 5,6,22,23-tetrabromothis compound) followed by debromination with zinc powder improves stability. The tetrabrominated derivative crystallizes in ethanol, enhancing shelf-life. Saponification post-debromination regenerates bioactive stigmasterol, ensuring structural integrity for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stigmasterol acetate
Reactant of Route 2
Stigmasterol acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.